(R)-methyl 5-oxotetrahydrofuran-2-carboxylate
CAS No.: 19684-04-9
Cat. No.: VC21254000
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19684-04-9 |
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Molecular Formula | C6H8O4 |
Molecular Weight | 144.12 g/mol |
IUPAC Name | methyl (2R)-5-oxooxolane-2-carboxylate |
Standard InChI | InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1 |
Standard InChI Key | AFHPZLNLFDYSTG-SCSAIBSYSA-N |
Isomeric SMILES | COC(=O)[C@H]1CCC(=O)O1 |
SMILES | COC(=O)C1CCC(=O)O1 |
Canonical SMILES | COC(=O)C1CCC(=O)O1 |
Introduction
Chemical Structure and Properties
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate is a heterocyclic compound with a five-membered tetrahydrofuran ring that contains an oxygen atom as part of the ring structure. The compound features two important functional groups: a ketone at the 5-position of the ring and a methyl carboxylate at the 2-position. The stereochemistry at the 2-position is specifically in the R configuration, which defines the three-dimensional arrangement of atoms around this chiral center.
The presence of both carbonyl groups (the ketone and the ester) creates regions of electrophilicity within the molecule, making it susceptible to nucleophilic attack. Additionally, the oxygen in the ring structure can act as a hydrogen bond acceptor, potentially influencing intermolecular interactions and solubility properties.
Structural Characteristics
The structure of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate features several important elements that define its chemical behavior and potential applications:
Ring System
The tetrahydrofuran (oxolane) ring provides a rigid, cyclic backbone that constrains the molecule's conformation. This five-membered heterocyclic ring contains an oxygen atom that introduces polarity and can participate in hydrogen bonding as an acceptor, influencing the compound's solubility and intermolecular interactions.
Functional Groups
Two primary functional groups are present in the molecule:
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The ketone (C=O) at the 5-position of the ring introduces a polar carbonyl group that can participate in various reactions, including nucleophilic additions, reductions, and condensations.
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The methyl carboxylate (COOCH3) at the 2-position provides an ester functionality that can undergo hydrolysis, transesterification, and reduction reactions.
Stereochemistry
The compound features a chiral center at the 2-position of the tetrahydrofuran ring, with the R configuration specifically defining the three-dimensional arrangement of substituents around this carbon atom. This stereochemistry is crucial for potential biological activities, as different enantiomers can exhibit dramatically different interactions with biological targets.
Comparison with Related Compounds
To better understand the potential properties and applications of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate, it is instructive to compare it with structurally related compounds mentioned in the literature.
Comparison with (2R)-2-methyloxane-2-carboxylic acid
(2R)-2-methyloxane-2-carboxylic acid (CAS: 1447943-69-2) shares certain structural features with our target compound, including:
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Both contain a heterocyclic oxygen-containing ring structure.
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Both feature carboxylic acid or derivative functionalities.
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Both have defined stereochemistry at a key position.
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(2R)-2-methyloxane-2-carboxylic acid contains a six-membered oxane (tetrahydropyran) ring rather than a five-membered tetrahydrofuran ring.
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It has a free carboxylic acid group rather than a methyl ester.
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It features a methyl substituent rather than a ketone group.
Comparison with C75
4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) shares the 5-oxotetrahydrofuran core structure with our target compound but has additional substituents and functionalities:
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C75 has been studied for its inhibitory effect on fatty-acid synthase (FASN) and has shown potential therapeutic effects in several cancer models.
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It has been found to impact mitochondrial fatty acid synthesis and function by inhibiting human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS).
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Studies have shown that C75 treatment can decrease lipoic acid content, impair mitochondrial function, increase reactive oxygen species, and reduce cell viability .
This biological activity information provides potential research directions for investigating the biological properties of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate, particularly given their structural similarities.
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